
Cdk1/2 Inhibitor III
Übersicht
Beschreibung
K-00546 ist ein potenter Inhibitor von Cyclin-abhängiger Kinase 1 und Cyclin-abhängiger Kinase 2 mit IC50-Werten von 0,6 nM bzw. 0,5 nM . Er hemmt auch CDC2-ähnliche Kinase 1 und CDC2-ähnliche Kinase 3 mit IC50-Werten von 8,9 nM bzw. 29,2 nM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihre Fähigkeit zur Regulierung des Zellzyklusfortschritts eingesetzt und hat eine signifikante antiproliferative Aktivität gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von K-00546 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Triazolderivat istDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von K-00546 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt .
Wirkmechanismus
Target of Action
Cdk1/2 Inhibitor III primarily targets Cdk1/cyclin B and Cdk2/cyclin A . Cyclin-dependent kinases (CDKs) are key players in cell cycle regulation. Their direct interaction with cyclins allows progression through various phases of the cell cycle .
Mode of Action
this compound acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It competes with ATP, thereby inhibiting the kinase activity of these CDKs . This results in the disruption of the normal cell cycle progression.
Biochemical Pathways
this compound affects the cell cycle regulation pathway. CDKs, the primary targets of this compound, are central to the cell cycle control system. They phosphorylate proteins on their serine and threonine amino acid residues, driving numerous cellular processes such as cell division, migration, differentiation, and programmed cell death .
Result of Action
The inhibition of Cdk1/cyclin B and Cdk2/cyclin A by this compound disrupts the normal cell cycle progression, leading to anti-proliferative effects in various human cancer cells . This can result in the control of tumor growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the concentration of ATP in the cell, as it competes with ATP for binding to its target enzymes . Additionally, the compound’s stability may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It interacts with these cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation . The direct interaction of this compound with these CDKs influences the progression through G1 phase, transitions to S and G2 phase, and finally through mitosis (M) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of immune checkpoints and induce immunogenic cell death (ICD), thereby exerting a powerful anti-cancer effect .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This results in a block in the G1 phase of the cell cycle .
Metabolic Pathways
This compound is involved in the regulation of cell cycle transition, a key metabolic pathway . It interacts with cyclin-dependent kinases (CDKs), which are key players in this pathway .
Transport and Distribution
It is known that it is a cell-permeable compound , suggesting that it can freely cross cell membranes.
Subcellular Localization
Given its role as an inhibitor of cyclin-dependent kinases (CDKs), it is likely to be found in the cytoplasm where these kinases are typically located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of K-00546 involves multiple steps, starting with the preparation of the core structure, which is a triazole derivativeThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of K-00546 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
K-00546 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene, Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Cancer Cell Line Studies
Cdk1/2 Inhibitor III has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. For instance:
- HCT-116 Cells: IC50 = 20 nM
- HeLa Cells: IC50 = 35 nM
- A375 Melanoma Cells: IC50 = 92 nM
These results indicate that the inhibitor can effectively reduce cell viability in multiple cancer types .
In Vivo Efficacy
In vivo studies using a human melanoma xenograft model showed that administration of a structurally related analog (compound 3b) resulted in stable disease in treated mice. The study reported that at a dose of 125 mg/kg, the majority of animals exhibited stable disease over a treatment period of 32 days . This suggests potential for therapeutic use in solid tumors.
Case Study 1: Breast Cancer
A study evaluated the effects of dual inhibition of CDK1 and CDK2 on breast cancer cells. The results indicated that while CDK2 knockdown caused G1 phase accumulation, CDK1 depletion led to G2/M phase arrest. The combination of inhibiting both kinases resulted in enhanced cell death, highlighting the potential for this compound as a therapeutic agent in hormone-resistant breast cancer .
Case Study 2: Combination Therapies
Research has explored combining Cdk inhibitors with other therapeutic agents to enhance efficacy. For example, using Cdk inhibitors alongside anti-estrogen therapies showed synergistic effects, leading to increased apoptosis in resistant cancer cells . This strategy could improve outcomes for patients with limited treatment options.
Potential Side Effects and Limitations
While this compound shows promise, it is essential to consider potential side effects associated with CDK inhibition, such as cytotoxicity to normal proliferating cells. Ongoing research aims to optimize dosing regimens and explore combination therapies to mitigate these risks while maximizing anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Roscovitin: Ein weiterer Inhibitor der Cyclin-abhängigen Kinase mit ähnlichen Wirkmechanismen.
Flavopiridol: Ein breitbander Inhibitor der Cyclin-abhängigen Kinase mit antiproliferativer Aktivität.
Palbociclib: Ein selektiver Inhibitor der Cyclin-abhängigen Kinase 4 und Cyclin-abhängigen Kinase 6.
Einzigartigkeit von K-00546
K-00546 ist aufgrund seiner hohen Potenz und Selektivität für Cyclin-abhängige Kinase 1 und Cyclin-abhängige Kinase 2 einzigartig. Seine Fähigkeit, mehrere Kinasen zu hemmen, einschließlich CDC2-ähnlicher Kinase 1 und CDC2-ähnlicher Kinase 3, macht es zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulierung und die Entwicklung neuer Therapeutika .
Biologische Aktivität
Cdk1/2 Inhibitor III, known by its CAS number 443798-55-8, is a small molecule that selectively inhibits cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). These kinases play crucial roles in regulating the cell cycle, particularly in the transition from G1 to S phase and G2 to M phase. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment.
This compound functions by competitively inhibiting the ATP-binding site of CDK1 and CDK2. This inhibition prevents the phosphorylation of downstream substrates that are critical for cell cycle progression. The compound's ability to selectively target these kinases allows for the modulation of cell cycle dynamics, making it a valuable tool in cancer research.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent inhibitory activity against CDK1 and CDK2, with implications for its use in various cancer types. The following table summarizes key findings related to its biological activity:
Parameter | Value |
---|---|
IC50 (CDK1) | < 100 nM |
IC50 (CDK2) | < 100 nM |
Selectivity | High selectivity for CDK1/2 over other CDKs |
Cell Permeability | Yes |
Reversible Binding | Yes |
Study 1: Inhibition of Tumor Growth
In a preclinical study involving human colorectal cancer models, this compound was administered to evaluate its impact on tumor growth. The results demonstrated a significant reduction in tumor volume by approximately 45% after treatment over a period of 27 days. This suggests that the inhibitor effectively disrupts cell cycle progression in tumor cells, leading to reduced proliferation.
Study 2: Combination Therapy
A combination therapy study explored the effects of this compound alongside traditional chemotherapeutic agents. The findings indicated enhanced efficacy when used in conjunction with agents like doxorubicin, leading to increased apoptosis in cancer cells compared to monotherapy. This highlights the potential of this compound as part of a multi-faceted approach to cancer treatment.
Research Findings
Recent studies have examined the selectivity and efficacy profile of this compound in live-cell assays. A comprehensive evaluation revealed that while it effectively engages CDK1 and CDK2, it shows minimal off-target effects on other cyclin-dependent kinases (CDKs). This specificity is crucial for minimizing adverse effects often associated with pan-CDK inhibitors.
Eigenschaften
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
Record name | Cdk1/2 Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443798-47-8, 443798-55-8 | |
Record name | K-00546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-00546 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cdk1/2 Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-00546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.